

An In-depth Technical Guide to 2-Nitro-1-butanol

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Compound of Interest

Compound Name: 2-Nitro-1-butanol

Cat. No.: B8805639

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CAS Number: 609-31-4

This technical guide provides a comprehensive overview of **2-Nitro-1-butanol**, a valuable nitroalkanol intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its chemical properties, synthesis, purification, and analysis.

Chemical and Physical Properties

2-Nitro-1-butanol is a colorless to pale yellow liquid.^[1] It is soluble in water and denser than it.^{[2][3]} This compound is stable under normal conditions and is combustible.^[1]

Table 1: Chemical and Physical Properties of **2-Nitro-1-butanol**

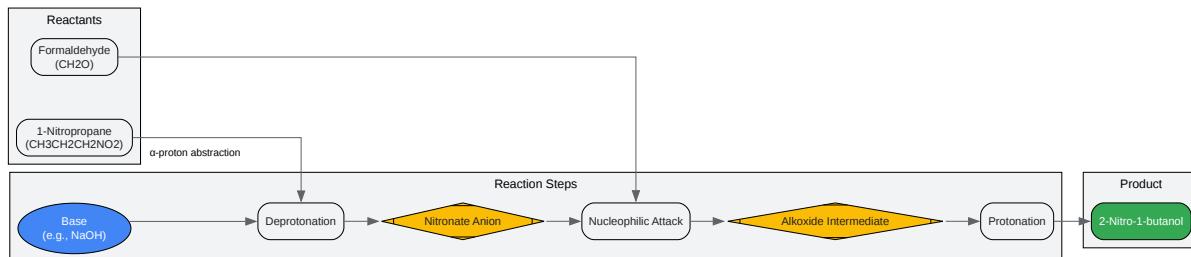
Property	Value	Source(s)
CAS Number	609-31-4	[1] [4]
Molecular Formula	C4H9NO3	[1] [5]
Molecular Weight	119.12 g/mol	[5]
Appearance	Colorless to clear amber liquid	[1]
Melting Point	-47 °C (-53 °F)	[2]
Boiling Point	105 °C at 10 mmHg (221 °F)	[2]
Density	1.1332 g/cm ³ at 25 °C (77 °F)	[2]
Solubility in Water	10 to 50 mg/mL at 18 °C (64 °F)	[2]
Flash Point	> 93.3 °C (> 200 °F)	[2]
pKa	7.46 ± 0.13 (Predicted)	[1]

Synthesis of 2-Nitro-1-butanol via the Henry Reaction

The primary synthetic route to **2-Nitro-1-butanol** is the Henry (or nitroaldol) reaction.[\[6\]](#) This reaction involves the base-catalyzed condensation of a nitroalkane (1-nitropropane) with an aldehyde (formaldehyde).[\[7\]](#) The reaction proceeds through the formation of a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[\[6\]](#)[\[8\]](#)

Reaction Mechanism

The mechanism of the Henry reaction for the synthesis of **2-Nitro-1-butanol** is illustrated below.



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Mechanism of the Henry Reaction for **2-Nitro-1-butanol** Synthesis.

Experimental Protocol: Continuous Flow Synthesis

A continuous flow process allows for enhanced control over reaction parameters and improved safety.[9]

Materials:

- 1-nitropropane
- Aqueous solution of sodium hydroxide (NaOH)
- Aqueous solution of formaldehyde
- Methanol or ethanol (solvent)
- Glacial acetic acid (for quenching)
- Dichloromethane (for extraction)

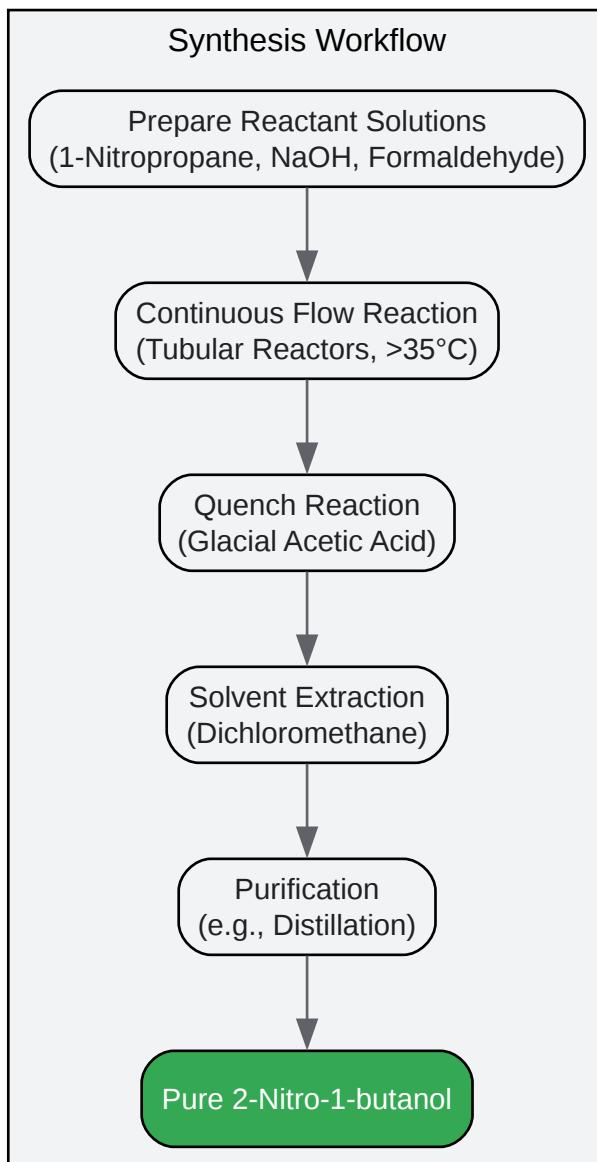
Equipment:

- Two tubular reactors
- Three pumps for reactants
- Reservoirs for reactants and quenching solution

Procedure:

- Preparation of Reactant Solutions:
 - Solution A: An aqueous solution of sodium hydroxide.
 - Solution B: 1-nitropropane dissolved in methanol or ethanol.
 - Solution C: An aqueous solution of formaldehyde.
- Reaction Setup:
 - Set up a continuous flow system with two tubular reactors in series.
 - Maintain the temperature of both reactors at or above 35°C.[9]
- Initiation of the Reaction:
 - Pump Solution A and Solution B at a predetermined molar ratio into the first tubular reactor to form the nitronate intermediate.[9]
- Formation of **2-Nitro-1-butanol**:
 - Pump the intermediate stream from the first reactor and Solution C (formaldehyde) at a second predetermined molar ratio into the second tubular reactor. The residence time in the second reactor should be 3-8 times that of the first.[9]
- Quenching and Extraction:
 - The product stream from the second reactor is quenched in a reservoir containing glacial acetic acid.[9]

- The **dl-2-nitro-1-butanol** is then extracted from the quenched liquor using dichloromethane.^[9] A conversion rate of up to 89% can be achieved with a process cycle of approximately 30 minutes.^[9]



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Workflow for the Synthesis of **2-Nitro-1-butanol**.

Purification

The crude **2-Nitro-1-butanol** obtained after synthesis may contain unreacted starting materials and side products. Purification can be achieved by distillation under reduced pressure.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis and quantification of **2-Nitro-1-butanol**.^{[4][10]}

Experimental Protocol: HPLC Analysis

Instrumentation:

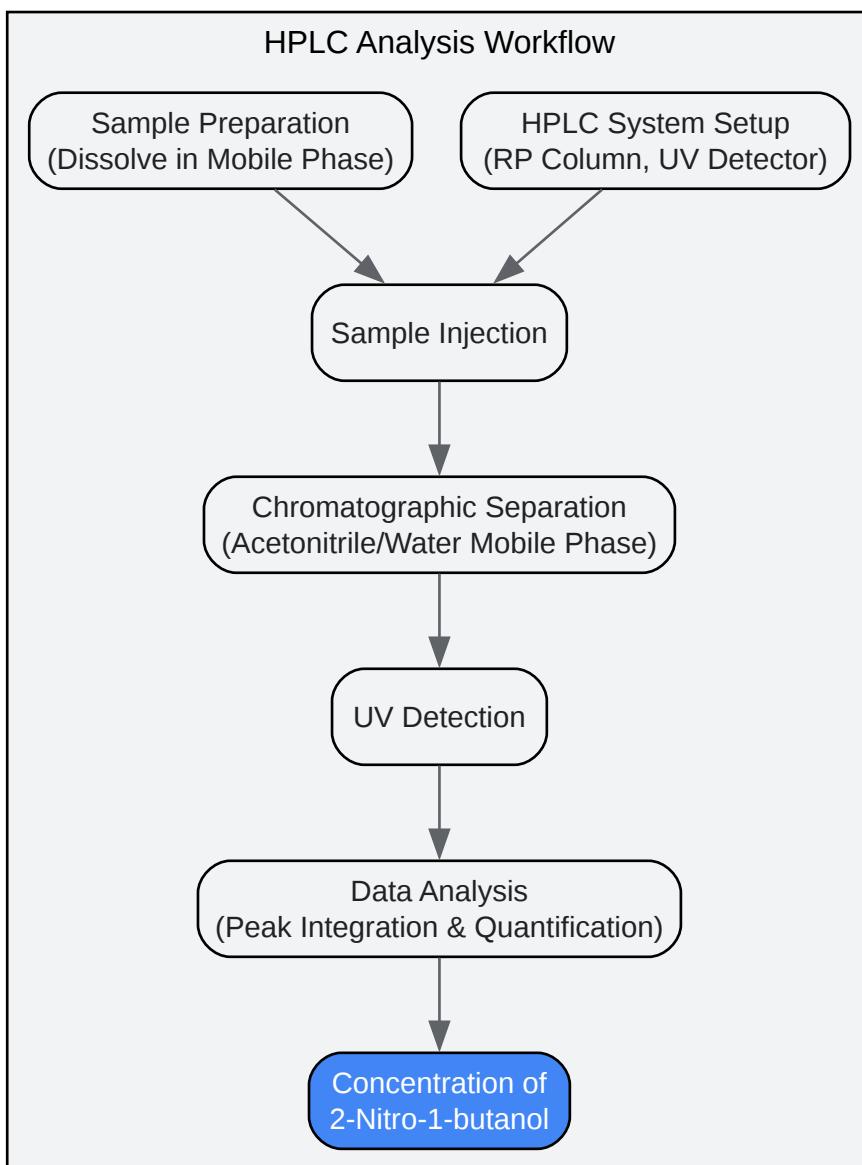
- HPLC system with a UV detector
- Newcrom R1 reverse-phase column^{[4][10]}

Chromatographic Conditions:

- Mobile Phase: A mixture of acetonitrile (MeCN) and water. Phosphoric acid can be added. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.^{[4][10]}
- Column: Newcrom R1 reverse-phase column.^{[4][10]}
- Detection: UV detector.

Procedure:

- Sample Preparation: Dissolve the **2-Nitro-1-butanol** sample in the mobile phase.
- Injection: Inject the sample into the HPLC system.
- Analysis: Elute the sample through the column with the mobile phase and monitor the absorbance at the appropriate wavelength with the UV detector.
- Quantification: The concentration of **2-Nitro-1-butanol** can be determined by comparing the peak area with that of a standard of known concentration.



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Workflow for the HPLC Analysis of **2-Nitro-1-butanol**.

Applications in Organic Synthesis

2-Nitro-1-butanol is a key intermediate in various organic syntheses. A significant application is its reduction to produce 2-amino-1-butanol, a precursor for the synthesis of the antitubercular drug ethambutol.[7][9] The reduction is typically carried out via catalytic hydrogenation using a catalyst such as Raney nickel.[7]

Safety and Handling

2-Nitro-1-butanol is a combustible liquid and should be handled with appropriate safety precautions.[1]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12] In case of inadequate ventilation, use a suitable respirator.[2]
- Handling: Keep away from heat, sparks, and open flames.[11] Avoid contact with skin and eyes, and inhalation of vapor or mist.[11]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[11]
- Spills: In case of a small spill, use absorbent material to clean it up and place it in a sealed container for disposal.[2][3] The area should be washed with soap and water.[2][3]
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[2][12]
 - Skin: Immediately wash with soap and plenty of water. Remove contaminated clothing.[2][12]
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2][12]
 - Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[12]

This technical guide provides a foundational understanding of **2-Nitro-1-butanol**. For further detailed information, consulting the cited literature is recommended.

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